Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate
Overview
Description
Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate is a chemical compound with the molecular formula C8H13NO4 . It has a molecular weight of 187.2 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not available in the retrieved data.Scientific Research Applications
Foldamers Construction
Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate, specifically the 2-oxo-1,3-oxazolidine-4-carboxylic acid, has been designed as a conformationally restricted building block for constructing pseudopeptide foldamers. These foldamers demonstrate a poly(L-Pro)n II-like helical conformation stabilized by intramolecular α-C−H···O=C hydrogen bonds. This acylurethane-based foldameric structure, when appropriately functionalized, shows potential as a robust template for various applications (Tomasini et al., 2003).
Synthesis of D-ribo-phytosphingosine
A derivative of this compound, specifically [4R-[4alpha(S),5alpha]]-2,2-Dimethyl-4-(2-oxo-5-vinyl[1,3]dioxolan-4-yl)oxazolidine-3-carboxylic acid tert-butyl ester, was used in a high-yield synthesis of D-ribo-phytosphingosine. This synthesis involved a key step of microwave-enhanced cross metathesis for chain elongation (Lombardo et al., 2006).
Diastereoselective Alkylation
The compound was utilized in the diastereoselective alkylation of its oxazolidine derivatives. The use of bulky substituents like tert-butyl together with Boc as the N-protecting group led to the exclusive formation of one alkylated diastereomer, showcasing its utility in stereoselective synthesis (Koskinen et al., 2004).
Synthesis of SARS-CoV 3CL Protease Inhibitors
A specific derivative of this compound, namely trifluoromethyl-β-amino alcohol, was synthesized from this compound and used in the formation of peptides possessing a CF3-ketone group. These peptides exhibited inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro), indicating its potential in antiviral drug development (Sydnes et al., 2006).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335, and H412 . These codes correspond to specific hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and harmful to aquatic life with long-lasting effects (H412) .
Mechanism of Action
Target of Action
It has been found to exhibit antibacterial activities against both gram-positive and gram-negative strains , suggesting that it may target bacterial proteins or enzymes.
Mode of Action
Based on its antibacterial activity , it can be hypothesized that it may interfere with bacterial cell wall synthesis or protein production, leading to bacterial growth inhibition.
Biochemical Pathways
Given its antibacterial properties , it may impact the pathways related to bacterial cell wall synthesis or protein production.
Result of Action
Its antibacterial activity suggests that it may lead to the inhibition of bacterial growth .
Properties
IUPAC Name |
tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQSDGVNMBMKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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